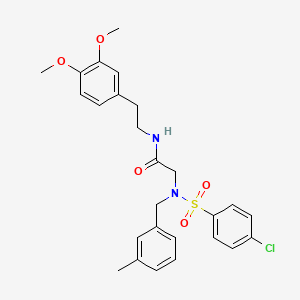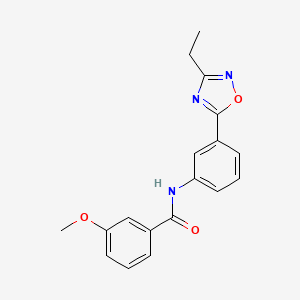![molecular formula C11H16N2O3S B7702357 3-[4-(Dimethylsulfamoyl)phenyl]propanamide CAS No. 948786-78-5](/img/structure/B7702357.png)
3-[4-(Dimethylsulfamoyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Dimethylsulfamoyl)phenyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as DMSPP and is widely used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 3-[4-(Dimethylsulfamoyl)phenyl]propanamide is not well understood. However, it is believed to interact with various biological targets such as enzymes, receptors, and ion channels. This interaction results in the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been shown to exhibit antifungal, antibacterial, and anti-inflammatory activities. Additionally, it has been shown to exhibit cytotoxicity against various cancer cell lines. Furthermore, it has potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[4-(Dimethylsulfamoyl)phenyl]propanamide in lab experiments include its high yield of synthesis, ease of purification, and versatility in the synthesis of various organic compounds. However, the limitations of using this compound include its potential toxicity and the need for further studies to understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 3-[4-(Dimethylsulfamoyl)phenyl]propanamide. These include:
1. Investigating the mechanism of action of this compound to understand its biological targets and pathways.
2. Developing new synthetic methods for the production of this compound to improve its yield and purity.
3. Exploring the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
4. Investigating the toxicity of this compound and its potential side effects on human health.
5. Developing new derivatives of this compound with improved pharmacological activities.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various areas of scientific research.
Synthesemethoden
The synthesis of 3-[4-(Dimethylsulfamoyl)phenyl]propanamide involves the reaction between 4-(Dimethylsulfamoyl)benzaldehyde and 3-bromopropionyl chloride in the presence of a base. This reaction results in the formation of this compound as the final product. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
3-[4-(Dimethylsulfamoyl)phenyl]propanamide has various applications in scientific research. It is widely used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. It is also used as a building block for the synthesis of other compounds. Additionally, it has potential applications in the field of medicinal chemistry as it exhibits various pharmacological activities.
Eigenschaften
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-13(2)17(15,16)10-6-3-9(4-7-10)5-8-11(12)14/h3-4,6-7H,5,8H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKHRJXZZRDNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

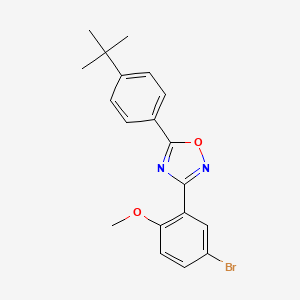

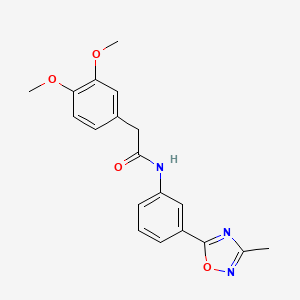
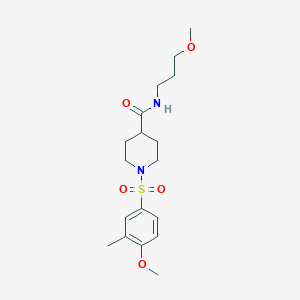

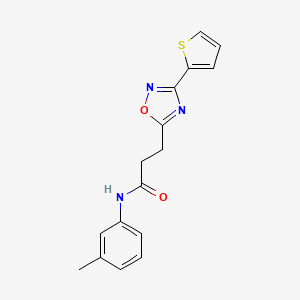
![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)
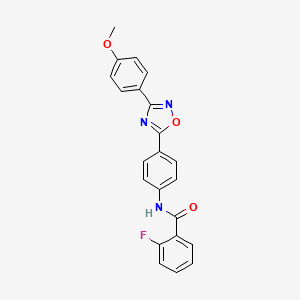

![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)
![(Z)-N'-(4-isopropylbenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702328.png)

